molecular formula C9H8N2S B13766205 2-(1,2-Thiazol-4-yl)aniline

2-(1,2-Thiazol-4-yl)aniline

Cat. No.: B13766205
M. Wt: 176.24 g/mol
InChI Key: WXHLKVIOAUGNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Thiazol-4-yl)aniline is an aromatic amine featuring a thiazole ring fused to an aniline moiety at the 2-position. The thiazole group, a five-membered heterocycle containing sulfur and nitrogen, confers distinct electronic and steric properties to the compound.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1,2-thiazol-4-yl)aniline

InChI

InChI=1S/C9H8N2S/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2

InChI Key

WXHLKVIOAUGNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiazol-4-yl)benzenamine typically involves the formation of the isothiazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide (Na₂S) under basic conditions . The reaction proceeds through a demethoxylative cycloaddition mechanism.

Industrial Production Methods: Industrial production methods for 2-(Isothiazol-4-yl)benzenamine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isothiazol-4-yl)benzenamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution with alkyl halides would produce alkylated amines.

Scientific Research Applications

2-(Isothiazol-4-yl)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isothiazol-4-yl)benzenamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Features

Core Heterocycle Variations
  • N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine ():

    • Replaces thiazole with a 1,2,3-dithiazole ring, introducing an additional sulfur atom.
    • The chloro and methyl substituents increase steric bulk and electron-withdrawing effects compared to 2-(1,2-Thiazol-4-yl)aniline.
    • Impact : Enhanced electrophilicity at the dithiazole nitrogen, altering reactivity in coupling reactions .
  • 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline ():

    • Substitutes thiazole with a 1,2,4-triazole ring and introduces a fluorine atom.
    • Fluorine’s electronegativity polarizes the aniline ring, increasing acidity of the NH₂ group .
Substituent Position and Functional Groups
  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ():
    • Replaces aniline with a benzoic acid group.
    • The carboxylic acid enables hydrogen bonding, significantly elevating the melting point (139.5–140°C) compared to aniline derivatives .
  • Azo Dyes with 5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one ():
    • Thiazole-linked pyrazolones form conjugated azo dyes with extended π-systems, enhancing light absorption and stability .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Notable Features
This compound Not reported Thiazole (S, N) Moderate polarity, planar structure
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine 64–65 Cl, CH₃, dithiazole High yield (95%), lower mp vs. literature
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 139.5–140 COOH, CH₃ Strong intermolecular H-bonding
2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline Not reported F, triazole Enhanced electronic polarization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.